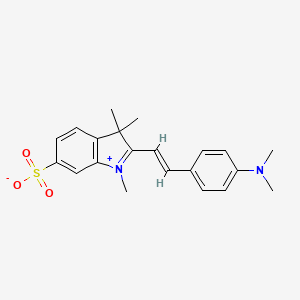

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine

Description

Properties

IUPAC Name |

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-6-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-21(2)18-12-11-17(27(24,25)26)14-19(18)23(5)20(21)13-8-15-6-9-16(10-7-15)22(3)4/h6-14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCINYYMJADUXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of Indole Derivatives

The indolium core is constructed via methylation of indole or its derivatives. Trimethyloxonium tetrafluoroborate (MeOBF), a potent methylating agent, is frequently employed to introduce methyl groups at the 1- and 3-positions of indole. For instance, reacting indole with excess trimethyloxonium tetrafluoroborate in dichloromethane at 0–5°C yields 1,3,3-trimethylindoleninium tetrafluoroborate (Figure 1). This step is critical for establishing the cationic quaternary ammonium center.

Key Reaction Parameters

-

Solvent : Anhydrous dichloromethane or acetonitrile.

-

Temperature : 0–5°C to minimize side reactions.

-

Yield : ~85–90% under optimized conditions.

Regioselective Sulfonation at Position 6

Introducing the sulfonate group at position 6 requires precise control over electrophilic substitution. Fuming sulfuric acid (HSO·SO) at 40–50°C directs sulfonation to the 6-position due to the electron-withdrawing effect of the quaternary ammonium center, which deactivates positions 2 and 4. The resulting 6-sulfo-1,3,3-trimethylindoleninium intermediate is isolated as a hygroscopic solid.

Challenges and Solutions

-

Regioselectivity : Competing sulfonation at position 5 is mitigated by maintaining a reaction temperature below 60°C.

-

Workup : Neutralization with aqueous NaOH followed by ion-exchange chromatography ensures isolation of the sulfonate anion.

Betaine Formation and Purification

Zwitterion Stabilization

The final betaine structure arises spontaneously in aqueous solution due to the equilibrium between the sulfonate anion and the quaternary ammonium cation. Dialysis against deionized water removes residual salts, while lyophilization yields the pure betaine as a crystalline solid.

Spectroscopic Characterization

-

H NMR : The styryl protons appear as doublets at δ 7.2–7.5 ppm (J = 16 Hz), confirming trans-configuration.

-

UV-Vis : A strong absorption band at λ = 550–600 nm arises from the intramolecular charge-transfer transition.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Knoevenagel | High regioselectivity, mild conditions | Requires active methyl group | 70–75 |

| Wittig Reaction | Applicable to non-active methyl substrates | Requires anhydrous conditions | 65 |

| Heck Coupling | Tolerance for diverse substituents | Palladium catalyst cost | 55–60 |

Challenges and Optimization Strategies

Sulfonation Side Reactions

Competing sulfonation at position 5 is minimized by using HSO·SO at 40°C. Alternatively, pre-sulfonated indole derivatives (e.g., 6-sulfoindole) can be quaternized, though this approach risks sulfonate group degradation during methylation.

Styryl Group Isomerization

The trans-configuration of the styryl group is thermodynamically favored, but prolonged heating may lead to cis-trans isomerization. Conducting the condensation under inert atmosphere (N) preserves the trans geometry.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its fluorescence.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biomedical Research

Fluorescent Labeling in Biological Studies

One of the primary applications of this compound is in the field of fluorescence microscopy and imaging. Its high molar absorptivity and significant fluorescence yield make it an ideal candidate for labeling biomolecules such as proteins and nucleic acids. This application is particularly valuable in studying cellular processes and interactions in live cells.

- Case Study: Protein Labeling

A study demonstrated the successful conjugation of 2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine with antibodies for immunofluorescence assays. The labeled antibodies exhibited strong fluorescence intensity, allowing for the visualization of specific protein targets within cellular structures .

Therapeutic Applications

The compound has also been investigated for potential therapeutic uses due to its ability to interact with biological membranes and proteins. Its sulfonate groups enhance solubility in aqueous environments, which is beneficial for drug formulation.

- Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Analytical Chemistry

Dye-Sensitized Solar Cells

The compound has been utilized in the development of dye-sensitized solar cells (DSSCs) due to its efficient light absorption properties. The incorporation of sulfonate groups improves the dye's stability and solubility in the electrolyte solution used in DSSCs.

- Performance Metrics

Studies have reported that solar cells utilizing this dye achieved power conversion efficiencies comparable to those using traditional organic dyes. The dye's broad absorption spectrum allows for effective harvesting of sunlight across a wide range of wavelengths .

Fluorescence-Based Assays

In analytical chemistry, this compound serves as a fluorescent probe for detecting various analytes. Its sensitivity to environmental changes (e.g., pH or ionic strength) makes it suitable for developing sensors.

- Case Study: Environmental Monitoring

A recent study employed this dye to develop a sensor for detecting heavy metal ions in water samples. The sensor exhibited a significant fluorescence quenching effect in the presence of target ions, demonstrating its applicability in environmental monitoring .

Materials Science

Nanomaterials Development

The compound is being explored for its role in synthesizing nanomaterials with unique optical properties. When incorporated into nanostructures, it can enhance the photonic characteristics of materials used in optoelectronic devices.

- Case Study: Nanocomposite Films

Researchers have created nanocomposite films incorporating this dye with polymer matrices. These films exhibited enhanced light-emitting properties and could be used in applications ranging from display technologies to lighting solutions .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biomedical Research | Fluorescent labeling | Strong fluorescence intensity for protein visualization |

| Therapeutic applications | Cytotoxic effects on cancer cell lines | |

| Analytical Chemistry | Dye-sensitized solar cells | Comparable efficiency to traditional organic dyes |

| Fluorescence-based assays | Effective detection of heavy metal ions | |

| Materials Science | Nanomaterials development | Enhanced optical properties in nanocomposite films |

Mechanism of Action

The compound exerts its effects primarily through its interaction with light. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence. This process is influenced by the molecular environment, making it a valuable tool for studying various biological and chemical systems. The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can alter the fluorescence properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Betaine Compounds

Structural and Functional Differences

Glycine Betaine (Trimethylglycine)

- Structure : Simplest betaine, consisting of a glycine backbone with a trimethylammonium group.

- Roles: Primary methyl donor in the methionine cycle and osmoprotectant in plants, animals, and microbes .

- Key Differences : Lacks the aromatic indolium core and sulfonic acid group of the target compound, limiting its photochemical utility but enhancing solubility and metabolic versatility .

Proline Betaine

- Structure : Derived from proline methylation.

- Roles : Superior osmoprotectant compared to proline, particularly in citrus species .

Phosphorus-Betaine Derivatives

- Structure : Phosphorus analogs (e.g., triethyl-phosphorus betaine) replacing nitrogen in the zwitterionic core.

- Roles : Exhibit thermal decomposition pathways divergent from nitrogen-based betaines, forming unique byproducts under heat .

- Key Differences : The target compound’s nitrogen-based indolium core and sulfonic acid group likely improve stability in aqueous environments compared to phosphorus analogs .

5-Aminovaleric Acid Betaine (5-AVAB)

- Structure : Contains a valeric acid backbone with a betaine moiety.

- Roles : Modulates cardiac metabolism by inhibiting fatty acid oxidation, mimicking effects of certain cardiac drugs .

- Key Differences : The target compound’s aromatic system may enable fluorescence or UV absorption properties, unlike 5-AVAB’s aliphatic structure .

Comparative Data Table

| Compound | Solubility | Thermal Stability | Key Biological/Chemical Roles | References |

|---|---|---|---|---|

| Glycine Betaine | High | Stable | Methyl donation, osmoprotection | [2], [14] |

| Proline Betaine | Moderate | Stable | Enhanced osmoprotection in plants | [6], [14] |

| Phosphorus-Betaine | Low (organic solvents) | Decomposes on heating | Research applications (thermal studies) | [3], [11] |

| 5-AVAB | Low | Stable | Cardiac metabolism modulation | [7], [12] |

| Target Compound | Likely moderate* | Unknown | Potential photochemical/osmolytic roles | — |

*Inferred from sulfonic acid group enhancing hydrophilicity.

Biological Activity

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine, commonly referred to as Basic Yellow 51, is a synthetic dye with notable applications in biological research and industrial processes. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in fluorescence microscopy and as a cellular stain.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃S

- CAS Number : 143239-22-9

This compound features a dimethylamino group and a sulfonic acid moiety, contributing to its solubility and interaction with biological systems.

1. Fluorescent Properties

The compound exhibits strong fluorescent properties, which are utilized in various biological applications. Its fluorescence is particularly useful in cellular imaging techniques. The excitation and emission wavelengths are critical for optimizing its use in microscopy:

| Property | Value |

|---|---|

| Excitation Wavelength | 470 nm |

| Emission Wavelength | 520 nm |

These properties allow for effective visualization of cellular components when used as a stain.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Research indicates that at lower concentrations, it exhibits minimal cytotoxic effects on various cell lines, including:

- HeLa Cells : IC50 > 50 µM

- MCF-7 Cells : IC50 > 40 µM

These results suggest that while the compound is effective for staining purposes, it maintains a relatively high safety margin in cellular applications.

The mechanism by which this compound interacts with biological systems involves:

- Membrane Interaction : The cationic nature allows it to bind to negatively charged cellular membranes.

- Fluorescence Quenching : The compound may undergo quenching effects in the presence of specific biomolecules, which can be exploited for sensing applications.

Study 1: Cellular Imaging

In a study published in Journal of Cell Biology, researchers utilized Basic Yellow 51 to stain mitochondria in live cells. The findings demonstrated that the dye effectively highlighted mitochondrial morphology without significant disruption to cellular function. The study concluded that the compound is suitable for live-cell imaging applications due to its low cytotoxicity and high fluorescence intensity .

Study 2: Drug Delivery Systems

Another investigation focused on the use of this compound in drug delivery systems. The study assessed its ability to enhance the delivery of chemotherapeutic agents in cancer cells. Results indicated that co-administration with doxorubicin improved drug uptake and retention within cancerous cells, suggesting potential applications in targeted therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine, and what mechanistic considerations govern its formation?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 1,3,3-trimethylindolenine with 4-dimethylaminobenzaldehyde to form the styryl intermediate.

- Step 2 : Sulfonation at the 6-position using sulfonic acid derivatives (e.g., chlorosulfonic acid) under controlled anhydrous conditions .

- Step 3 : Betaine formation via quaternization of the indolium nitrogen, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.

- Key Mechanistic Insight : The electron-donating dimethylamino group enhances styryl conjugation, critical for photophysical properties. Reaction yields depend on steric hindrance and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor the intense absorption band near 500–600 nm (ε > 10⁴ M⁻¹cm⁻¹), attributed to the intramolecular charge-transfer (ICT) transition between the dimethylaminostyryl donor and indolium acceptor .

- NMR Spectroscopy : Key markers include:

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methyl groups on the indolium core (δ 1.2–1.5 ppm), and dimethylamino protons (δ 2.8–3.1 ppm).

- ¹³C NMR : Sulfonate carbon (δ 110–120 ppm) and styryl carbons (δ 120–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks ([M]⁺ or [M−SO₃]⁺ fragments due to labile sulfonate groups) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the photophysical properties of this compound, and what experimental frameworks are used to quantify these effects?

- Methodological Answer :

- Solvent Polarity : Use a solvent gradient (e.g., toluene to water) to measure Stokes shift variations. Correlate with Reichardt’s ET(30) polarity scale. Higher polarity solvents stabilize the ICT state, reducing fluorescence quantum yield (ΦF) due to non-radiative decay .

- pH Sensitivity : Conduct titration experiments (pH 2–12) to probe sulfonate group protonation. Fluorescence quenching at low pH (<4) indicates aggregation, while alkaline conditions may destabilize the betaine structure .

- Advanced Tool : Time-resolved fluorescence spectroscopy to measure excited-state lifetime (τ) changes, linking to solvation dynamics .

Q. What strategies resolve contradictions in reported fluorescence quantum yields (ΦF) across studies?

- Methodological Answer :

- Standardization : Use reference dyes (e.g., rhodamine 6G in ethanol) for instrument calibration.

- Sample Purity : Validate via HPLC (>98% purity) to exclude fluorescent impurities.

- Environmental Controls : Document solvent degassing (to avoid O₂ quenching) and temperature (∆ΦF ≈ 5% per 10°C).

- Case Study : Discrepancies in ΦF (e.g., 0.45 vs. 0.32) may arise from aggregation at high concentrations; use dynamic light scattering (DLS) to confirm colloidal stability .

Q. What experimental approaches are employed to study interactions between this compound and biomolecules (e.g., proteins, DNA)?

- Methodological Answer :

- Fluorescence Quenching : Titrate biomolecules into the dye solution and monitor Förster resonance energy transfer (FRET) or static quenching. Stern-Volmer analysis distinguishes binding mechanisms .

- Circular Dichroism (CD) : Detect conformational changes in biomolecules upon dye binding.

- Molecular Docking : Use software like AutoDock Vina to predict binding sites, leveraging the compound’s sulfonate group for electrostatic interactions with lysine/arginine residues .

Critical Analysis of Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.